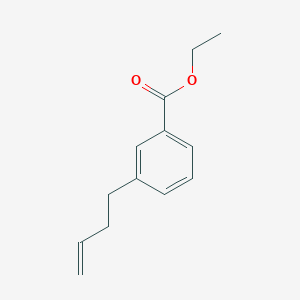

Ethyl 3-(but-3-enyl)benzoate

説明

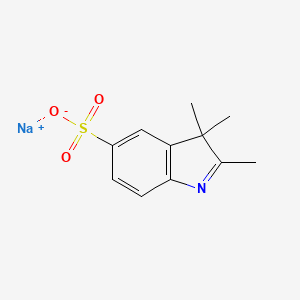

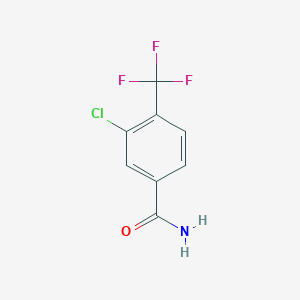

Ethyl 3-(but-3-enyl)benzoate is an ester, a type of organic compound produced by the reaction of carboxylic acids and alcohols . Esters are widely found in nature and often have pleasant odors, contributing to the characteristic fragrances of fruits and flowers . The molecular formula of Ethyl 3-(but-3-enyl)benzoate is C13H16O2 .

Synthesis Analysis

Esters, including Ethyl 3-(but-3-enyl)benzoate, can be synthesized through a reaction known as esterification . In this process, carboxylic acids react with alcohols in the presence of an acid catalyst to form esters . The synthesis of esters can also involve trans-esterification reactions .Molecular Structure Analysis

The structure of esters, including Ethyl 3-(but-3-enyl)benzoate, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification when it occurs under basic conditions, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction, and they can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-(but-3-enyl)benzoate is 204.26 . The density of Ethyl 3-(but-3-enyl)benzoate is 0.997g/cm3, and its boiling point is 289ºC at 760 mmHg .科学的研究の応用

Synthesis of Ethyl Benzoate

- Summary of Application: Ethyl benzoate (EtBZ) is synthesized via esterification of benzoic acid (BeZ) with ethanol in a reactive distillation .

- Methods of Application: The synthesis is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone . An Integrated Conventional Batch Distillation (i-CBD) column was developed to address these challenges .

- Results or Outcomes: The i-CBD column outperforms the Conventional Batch Distillation (CBD) column in terms of product amount, purity, and conversion of BeZ .

Solvent for Cellulose and Synthetic Resins

- Summary of Application: Ethyl benzoate is used as a solvent for cellulose, synthetic resins, and other organic compounds .

- Methods of Application: Ethyl benzoate is mixed with the substance to be dissolved. The mixture is then stirred until the substance is completely dissolved .

- Results or Outcomes: Ethyl benzoate effectively dissolves cellulose, synthetic resins, and other organic compounds .

Dyeing Carrier for Polyester Fiber

- Summary of Application: Ethyl benzoate is used as an environmentally-friendly dyeing carrier for polyester fiber .

- Methods of Application: Ethyl benzoate is used in the dyeing process of polyester fabrics . The dyeing process involves the use of ethyl benzoate as a carrier, high temperature, and high-pressure .

- Results or Outcomes: The use of ethyl benzoate as a dyeing carrier for polyester fiber has been found to be effective .

Naming Cycloalkanes

- Summary of Application: Ethyl benzoate is used in the nomenclature of cycloalkanes .

- Methods of Application: The IUPAC system for naming alkanes is used, and cycloalkanes are named with the prefix "cyclo-" .

- Results or Outcomes: The nomenclature of cycloalkanes does not present any particular difficulties when using ethyl benzoate .

Heat Resistant Lubricants

- Summary of Application: Ethyl benzoate is used as a heat resistant lubricant .

- Methods of Application: Ethyl benzoate is applied to machinery parts to reduce friction and wear .

- Results or Outcomes: The use of ethyl benzoate as a heat resistant lubricant has been found to be effective .

Flavoring Agent

- Summary of Application: Ethyl benzoate is used as a flavoring agent in various substances including food and personal-care products .

- Methods of Application: Ethyl benzoate is added to food or personal-care products during the manufacturing process to enhance their flavor .

- Results or Outcomes: The use of ethyl benzoate as a flavoring agent has been found to be effective .

Nomenclature of Cycloalkanes

- Summary of Application: Ethyl benzoate is used in the nomenclature of cycloalkanes .

- Methods of Application: The IUPAC system for naming alkanes is used, and cycloalkanes are named with the prefix "cyclo-" .

- Results or Outcomes: The nomenclature of cycloalkanes does not present any particular difficulties when using ethyl benzoate .

Heat Resistant Lubricants

- Summary of Application: Ethyl benzoate is used as a heat resistant lubricant .

- Methods of Application: Ethyl benzoate is applied to machinery parts to reduce friction and wear .

- Results or Outcomes: The use of ethyl benzoate as a heat resistant lubricant has been found to be effective .

Flavoring Agent

- Summary of Application: Ethyl benzoate is used as a flavoring agent in various substances including food and personal-care products .

- Methods of Application: Ethyl benzoate is added to food or personal-care products during the manufacturing process to enhance their flavor .

- Results or Outcomes: The use of ethyl benzoate as a flavoring agent has been found to be effective .

Safety And Hazards

While specific safety and hazard information for Ethyl 3-(but-3-enyl)benzoate was not found, safety data sheets for similar compounds like ethyl benzoate suggest precautions such as avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and storing in a well-ventilated place .

特性

IUPAC Name |

ethyl 3-but-3-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQZPSZAZDMFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641152 | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(but-3-enyl)benzoate | |

CAS RN |

731772-84-2 | |

| Record name | Ethyl 3-(3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)